molecular formula C27H19F3N2 B2857151 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860612-28-8

13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2857151
CAS No.: 860612-28-8
M. Wt: 428.458
InChI Key: JNUNGJDBYNLVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine, also known as TFMA, is a synthetic compound that belongs to the indoloacridine family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II and acetylcholinesterase. In vivo studies have shown that this compound has a low toxicity profile and is well-tolerated at therapeutic doses. This compound has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine is its high purity, which makes it a reliable compound for scientific research. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for the research on 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. This compound has been shown to cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, making it a potential candidate for the development of new drugs for Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound as an antimicrobial agent. This compound has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in cancer and other diseases.

Synthesis Methods

The synthesis of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine involves the condensation of 3-(trifluoromethyl)benzaldehyde and 6,13-dihydro-5H-indolo[3,2-c]acridine in the presence of a Lewis acid catalyst. The reaction yields this compound as a yellow solid with a high purity of over 95%. The synthesis process has been optimized to achieve a high yield and reproducibility, making this compound a readily available compound for scientific research.

Scientific Research Applications

13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.

Properties

IUPAC Name

13-[[3-(trifluoromethyl)phenyl]methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F3N2/c28-27(29,30)20-8-5-6-17(14-20)16-32-24-11-4-2-9-21(24)22-13-12-19-15-18-7-1-3-10-23(18)31-25(19)26(22)32/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUNGJDBYNLVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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